4-Ethynyl-2-(methoxymethyl)furan
Description
4-Ethynyl-2-(methoxymethyl)furan is a furan derivative characterized by a methoxymethyl group at position 2 and an ethynyl group at position 4 of the heterocyclic ring. Its molecular formula is C₈H₈O₂, with a molecular weight of 136.15 g/mol (calculated). The ethynyl group introduces sp-hybridized carbon atoms, enhancing electronic conjugation and reactivity, while the methoxymethyl substituent contributes steric bulk and modulates solubility. This compound is primarily synthetic, with applications in medicinal chemistry and materials science due to its tunable electronic properties .
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-ethynyl-2-(methoxymethyl)furan |
InChI |
InChI=1S/C8H8O2/c1-3-7-4-8(6-9-2)10-5-7/h1,4-5H,6H2,2H3 |
InChI Key |
JMIYPLAVBBPJGC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CO1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Methoxymethyl)furan
- Structure : Lacks the ethynyl group at position 3.
- Molecular Formula : C₆H₈O₂; Molecular Weight : 112.13 g/mol .
- Properties : Higher volatility compared to 4-Ethynyl-2-(methoxymethyl)furan due to reduced molecular weight. The absence of the ethynyl group limits conjugation, resulting in lower thermal stability.
- Applications : Used as a flavoring agent in food science, with detected concentrations in roasted coffee beans (up to 6,000 µg/kg) .
2-(Ethoxymethyl)furan
- Structure : Ethoxy group replaces the methoxy substituent.
- Properties : Increased hydrophobicity due to the longer ethoxy chain. This enhances lipid solubility but reduces reactivity in polar solvents compared to this compound .
- Applications : Explored in organic synthesis for building block versatility, particularly in heterocyclic coupling reactions .
Furfural (2-Furaldehyde)
- Structure : Aldehyde group at position 2.
- Properties : Higher polarity and reactivity due to the aldehyde moiety. Boiling point: 161°C vs. ~200°C (estimated) for this compound.
- Applications : Widely used in biofuels and resins. Detected in food matrices (e.g., almond, bread) at concentrations up to 172 ng/g .
Electronic and Reactivity Comparison with Heterocycles
Furan vs. Thiophene Derivatives
- Aromaticity : Furan’s oxygen atom provides lower aromatic resonance energy (~16 kcal/mol) compared to thiophene (~29 kcal/mol), making furan derivatives more reactive in electrophilic substitutions .
- Electronic Effects : The ethynyl group in this compound enhances electron-withdrawing character, contrasting with sulfur’s electron-donating effects in thiophene-based analogs .
Dithienofurans
- Structure : Fusion of thiophene and furan rings.
- Reactivity: Superior charge-carrier mobility in materials science applications compared to mono-heterocyclic derivatives like this compound .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|
| This compound | 136.15 | ~200 (est.) | Ethynyl, Methoxymethyl |
| 2-(Methoxymethyl)furan | 112.13 | 160–165 | Methoxymethyl |
| Furfural | 96.08 | 161 | Aldehyde |
| 2-(Ethoxymethyl)furan | 126.14 | 180–185 | Ethoxymethyl |
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